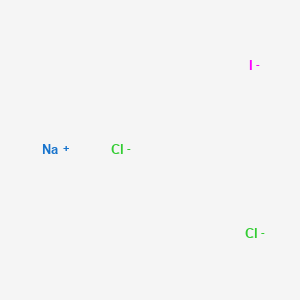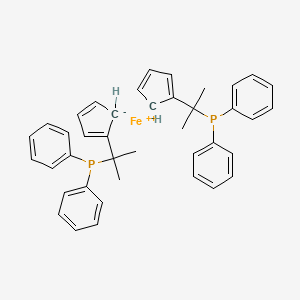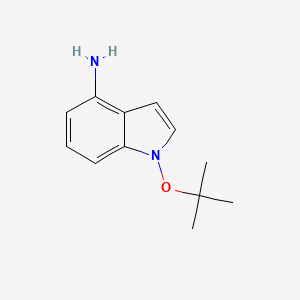
1-(tert-Butoxy)-1H-indol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxy)-1H-indol-4-amine is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The tert-butoxy group attached to the nitrogen atom of the indole ring provides unique chemical properties, making this compound of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxy)-1H-indol-4-amine typically involves the introduction of the tert-butoxy group to the indole ring. One common method is the reaction of 1H-indole-4-amine with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction parameters, leading to higher yields and improved safety. The use of tert-butyl alcohol and a suitable acid catalyst remains the core of the industrial process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butoxy)-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups using nucleophilic substitution reactions. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium tert-butoxide, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced indole compounds.
Applications De Recherche Scientifique
1-(tert-Butoxy)-1H-indol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active indole derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxy)-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in key biological processes .
Comparaison Avec Des Composés Similaires
tert-Butyl Ethers: Compounds like tert-butyl ethers of renewable diols share similar tert-butoxy groups but differ in their core structures and applications.
tert-Butyloxycarbonyl-Protected Amino Acids: These compounds also contain the tert-butoxy group and are used in peptide synthesis.
Uniqueness: 1-(tert-Butoxy)-1H-indol-4-amine is unique due to its indole core structure combined with the tert-butoxy group. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities further highlight its uniqueness compared to other tert-butoxy-containing compounds.
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxy]indol-4-amine |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)15-14-8-7-9-10(13)5-4-6-11(9)14/h4-8H,13H2,1-3H3 |
Clé InChI |
YYQKKJVQSRABBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)ON1C=CC2=C(C=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl 5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylate](/img/structure/B14785383.png)
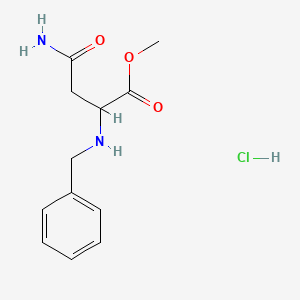
![cyclopenta-1,3-diene,ditert-butyl-[5-[(1R)-1-diphenylphosphanylethyl]cyclopenta-1,3-dien-1-yl]phosphane,iron(2+)](/img/structure/B14785393.png)

![3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine](/img/structure/B14785408.png)
![(10R,13S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B14785414.png)

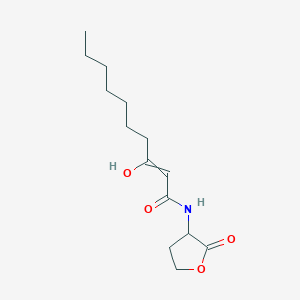
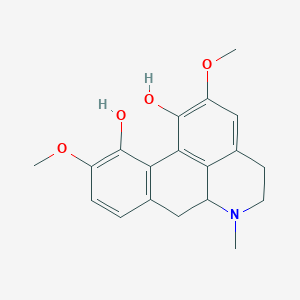
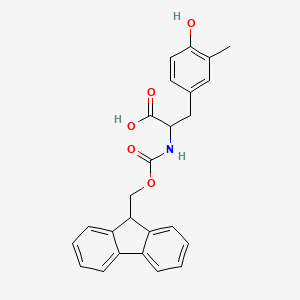
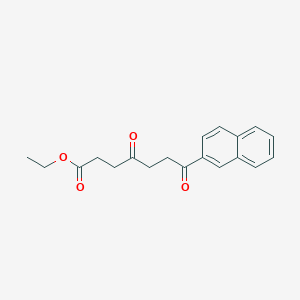
![(9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate](/img/structure/B14785452.png)
